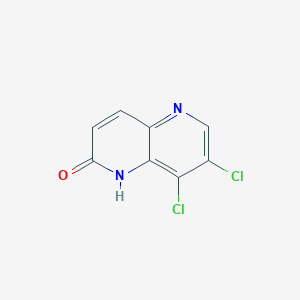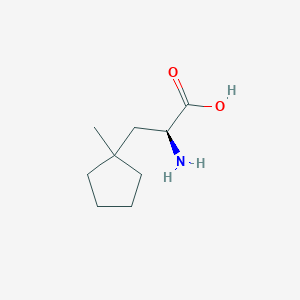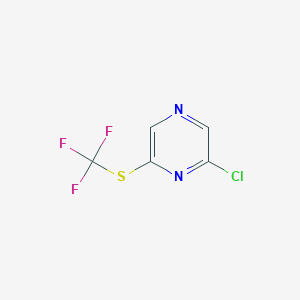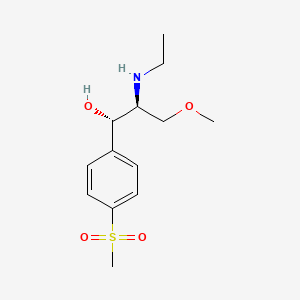
(1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. The compound’s unique structure, featuring an ethylamino group, a methanesulfonylphenyl group, and a methoxypropanol backbone, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol typically involves multiple steps, including the formation of the chiral center, introduction of the ethylamino group, and attachment of the methanesulfonylphenyl group. Common synthetic routes may include:
Chiral Synthesis: Using chiral catalysts or starting materials to ensure the correct stereochemistry.
Nucleophilic Substitution: Introducing the ethylamino group through nucleophilic substitution reactions.
Sulfonylation: Attaching the methanesulfonyl group using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include continuous flow synthesis, use of cheaper reagents, and recycling of solvents.
化学反应分析
Types of Reactions
(1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Employing reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
Chemistry
In chemistry, (1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol can be used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties, such as potential activity as a drug candidate for treating various diseases.
Industry
Industrially, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of (1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
(1R,2R)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol: The enantiomer of the compound with potentially different biological activity.
(1S,2S)-2-(methylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol: A similar compound with a methylamino group instead of an ethylamino group.
(1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-hydroxypropan-1-ol: A compound with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of (1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C13H21NO4S |
|---|---|
分子量 |
287.38 g/mol |
IUPAC 名称 |
(1S,2S)-2-(ethylamino)-3-methoxy-1-(4-methylsulfonylphenyl)propan-1-ol |
InChI |
InChI=1S/C13H21NO4S/c1-4-14-12(9-18-2)13(15)10-5-7-11(8-6-10)19(3,16)17/h5-8,12-15H,4,9H2,1-3H3/t12-,13-/m0/s1 |
InChI 键 |
OSAKCSXFKUPEFD-STQMWFEESA-N |
手性 SMILES |
CCN[C@@H](COC)[C@H](C1=CC=C(C=C1)S(=O)(=O)C)O |
规范 SMILES |
CCNC(COC)C(C1=CC=C(C=C1)S(=O)(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


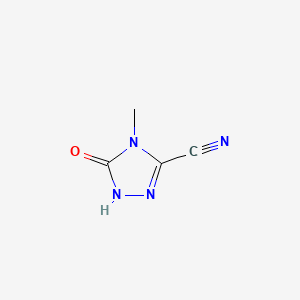
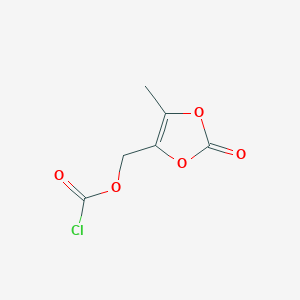


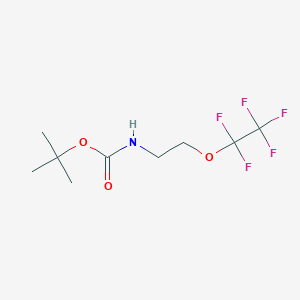
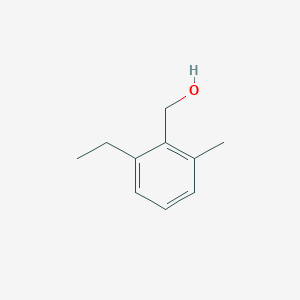
![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11759013.png)
![4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole](/img/structure/B11759019.png)

![[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine](/img/structure/B11759023.png)

